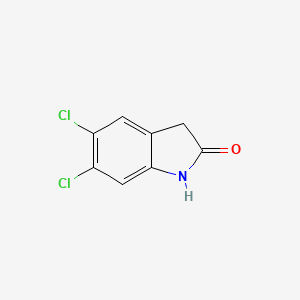

5,6-Dichloroindolin-2-one

描述

Overview of the 2-Indolinone Scaffold in Contemporary Medicinal Chemistry

The 2-indolinone, or oxindole (B195798), scaffold is a prominent structural motif in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. cancertreatmentjournal.comnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered lactam ring, provides a rigid and versatile framework that can be readily functionalized to create a diverse array of derivatives. nih.govpageplace.de A significant area of application for 2-indolinone-based compounds is in the field of oncology, particularly as kinase inhibitors. cancertreatmentjournal.comnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk The 2-indolinone core has been successfully incorporated into several approved anticancer drugs, demonstrating its clinical relevance and therapeutic potential. nih.govscirp.org Beyond cancer, 2-indolinone derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial properties. nih.govnih.gov

Historical Context of Indolinone Derivatives in Biomedical Research

The indole (B1671886) nucleus, the parent structure of indolinone, is found in numerous naturally occurring bioactive compounds, which has long made it a subject of interest for chemists and pharmacologists. nih.gov However, the focused exploration of indolinone derivatives as key components of rationally designed drugs is a more recent development in biomedical research. scirp.org Early investigations into the biological activities of indolinone compounds revealed their potential to modulate various physiological processes. researchgate.net The "privileged" nature of the scaffold became increasingly apparent as researchers discovered its capacity to serve as a high-affinity ligand for multiple receptors. pageplace.de This has led to the development of a vast library of synthetic indolinone derivatives, with researchers systematically modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets. google.com

Significance of Halogenated Indolinones in Drug Development

The introduction of halogen atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their therapeutic properties. google.com Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of the 2-indolinone scaffold, halogen substitution has proven to be particularly advantageous. cancertreatmentjournal.com The presence of halogens, such as chlorine, can significantly impact the electronic properties of the indolinone ring system, leading to improved interactions with the target protein. researchgate.net It is estimated that a substantial percentage of approved drugs contain at least one halogen atom, underscoring the importance of this chemical modification in drug design. sigmaaldrich.com For indolinone-based kinase inhibitors, halogenation is often a key factor in achieving high potency and selectivity. cancertreatmentjournal.com

Rationale for Focusing on 5,6-Dichloroindolin-2-one as a Research Target

The specific substitution pattern of this compound makes it a highly valuable and sought-after building block in the synthesis of targeted therapeutics. nih.govpageplace.de The presence of two chlorine atoms at the 5 and 6 positions of the indolinone ring is a critical feature in several potent kinase inhibitors. This dichlorination pattern can enhance the molecule's binding affinity to the ATP-binding pocket of certain kinases, thereby increasing its inhibitory activity. cancertreatmentjournal.com

The strategic placement of these chlorine atoms provides a foundation for the construction of more complex molecules with tailored pharmacological profiles. For instance, derivatives of this compound have been investigated as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), both of which are key targets in anti-angiogenic cancer therapy. cancertreatmentjournal.com Furthermore, compounds derived from a 5,6-dichloro-2-indolyl core have demonstrated potent and selective inhibitory activity against the osteoclast V-ATPase, a target for the treatment of bone resorption disorders. nih.gov Therefore, the focus on this compound stems from its established role as a crucial intermediate for the synthesis of biologically active compounds with significant therapeutic potential.

Structure

3D Structure

属性

IUPAC Name |

5,6-dichloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDAYZCZQHOPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449246 | |

| Record name | 5,6-Dichloroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71293-59-9 | |

| Record name | 5,6-Dichloroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,6 Dichloroindolin 2 One

Established Synthetic Routes to 5,6-Dichloroindolin-2-one

The construction of the this compound core primarily relies on classical methods of indole (B1671886) synthesis, adapted for the specific substitution pattern. These routes typically commence from appropriately substituted anilines and proceed through key cyclization reactions.

Preparation from Substituted Anilines

The synthesis of functionalized indoles often begins with correspondingly substituted anilines. nih.gov For this compound, the logical starting material is 3,4-dichloroaniline. A common synthetic sequence involves the reaction of the aniline (B41778) with chloroacetyl chloride to form an α-chloroacetanilide intermediate. This intermediate is then subjected to cyclization conditions to form the desired oxindole (B195798) ring system. The availability of diverse substituted anilines allows for the preparation of a wide array of functionalized indoles through this general approach. nih.gov

Cyclization Reactions in this compound Synthesis

The pivotal step in the synthesis of this compound from the N-(3,4-dichlorophenyl)-2-chloroacetamide intermediate is an intramolecular Friedel-Crafts type reaction. This acid-catalyzed cyclization involves the electrophilic attack of the chloromethylcarbonyl group onto the aromatic ring, leading to the formation of the five-membered lactam ring characteristic of the oxindole core. The regioselectivity of this cyclization is directed by the activating effect of the amino group and the directing effects of the chloro substituents on the aniline ring. Alternative cyclization strategies for related indole syntheses include palladium-catalyzed reductive cyclizations and base-induced cyclizations of 2-alkynylanilines. nih.govsci-hub.se

Derivatization Strategies of the this compound Core

The this compound scaffold possesses two primary sites for further chemical modification: the N1-position of the lactam and the C3-methylene position. These sites allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Functionalization at the N1-Position

The nitrogen atom of the indolin-2-one ring can be readily functionalized through various reactions. N-alkylation, N-acylation, and N-sulfonylation are common transformations. These reactions typically proceed by deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile such as an alkyl halide, acyl chloride, or sulfonyl chloride. The choice of base and reaction conditions can be tailored to the specific substrate and electrophile. For instance, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to promote the cyclization of N-substituted 2-ethynylanilines to form indoles, highlighting the role of N-functionalization in directing reactivity. sci-hub.se

Substitutions at the C3-Position

The C3-position of the indolin-2-one ring is a versatile handle for introducing molecular diversity. The methylene (B1212753) group at this position is activated by the adjacent carbonyl group, making it amenable to a variety of chemical transformations.

A prominent reaction for functionalizing the C3-position is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of the active methylene group of this compound with an aldehyde or ketone. wikipedia.orgthermofisher.com The reaction proceeds via a nucleophilic addition of the enolate of the indolin-2-one to the carbonyl group of the aldehyde or ketone, followed by dehydration to yield a 3-ylidene-indolin-2-one derivative. sigmaaldrich.com A weak base, such as an amine, is typically used as a catalyst. wikipedia.org The resulting product is often an α,β-unsaturated ketone. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and is highly effective for creating carbon-carbon bonds at the C3-position. wikipedia.orgsigmaaldrich.com The reaction conditions can be modified, for example, by using pyridine (B92270) as a solvent in what is known as the Doebner modification. wikipedia.org

Table 1: Examples of Knoevenagel Condensation with this compound

| Aldehyde/Ketone Reactant | Base/Catalyst | Product (3-ylidene-5,6-dichloroindolin-2-one) |

| Benzaldehyde | Piperidine | (E/Z)-3-benzylidene-5,6-dichloroindolin-2-one |

| 4-Methoxybenzaldehyde | Pyrrolidine | (E/Z)-5,6-dichloro-3-(4-methoxybenzylidene)indolin-2-one |

| Acetone | Diethylamine | 5,6-dichloro-3-(propan-2-ylidene)indolin-2-one |

Spirocyclization Reactions Involving the C3-Position

The generation of spiro-compounds from this compound often involves the reaction of its corresponding isatin (B1672199) (5,6-dichloroisatin) with various substrates. For instance, the condensation reaction between 5,6-dichloroisatin, a β-diketone, and enamines, catalyzed by silver nanoparticles in water, provides a green and efficient route to spirooxindoles. nih.gov This method offers high to excellent yields in a short reaction time. nih.gov

Another notable approach is the palladium-catalyzed allylic alkylation followed by a DBU-mediated intramolecular cyclization. This strategy allows for the synthesis of spiro[indoline-3,2′-pyrrol]-2-one skeletons from vinyl benzoxazinanones and 3-isothiocyanato oxindoles. rsc.org The development of such methods for the rapid synthesis of complex spirooxindole skeletons from simple starting materials is highly valuable for drug discovery. rsc.orgrsc.orgnih.gov

Transition metal catalysis, in general, has proven to be an effective strategy for spirooxindole synthesis. nih.gov For example, nickel(II) chloride can catalyze the synthesis of pyrazolophthalazinyl spirooxindoles through a Knoevenagel condensation/Michael addition/cycloaddition/isomerization sequence. nih.gov

Modifications on the Benzene (B151609) Ring of this compound Derivatives

While modifications at the C3 position are common, alterations to the benzene ring of this compound derivatives also open avenues for creating novel compounds. These modifications can influence the electronic properties and biological activity of the resulting molecules.

Advanced Synthetic Approaches and Chemoselectivity

The development of advanced synthetic methods with high chemoselectivity is crucial for the efficient construction of complex molecules derived from this compound.

Lewis Base-Catalyzed Reactions

Lewis base catalysis has been employed in the synthesis of indole derivatives. While specific examples for this compound are not detailed in the provided context, the general principle involves the activation of substrates by a Lewis base. For instance, Lewis acids have been shown to catalyze the cyclization of phenyldiazoacetates to form 2,3-substituted indoles. nih.gov This highlights the potential for applying similar catalytic strategies to the this compound system.

Oxidative Annulations and Cross-Dehydrogenative Couplings

Cross-dehydrogenative coupling (CDC) is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates. wikipedia.org This atom-economical approach can be activated by transition metals, oxidants, photocatalysis, or electrocatalysis. wikipedia.org

Iron-catalyzed CDC reactions have emerged as a cost-effective and environmentally friendly method for C-H functionalization. nih.gov For example, iron(III) chloride can catalyze the oxidative cross-coupling of phenols with 3-alkyloxindoles. nih.gov Metal-free visible light-induced CDC has also been developed for synthesizing functionalized benzazepines/ones with high efficiency and chemoselectivity. rsc.org These methods hold promise for the direct functionalization of the this compound scaffold.

Spectroscopic Characterization of Synthesized this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity and stereochemistry of these molecules. rsc.orgresearchgate.netresearchgate.net Detailed analysis of chemical shifts (δ), coupling constants (J), and two-dimensional correlation spectra (like COSY and HMBC) allows for the complete assignment of all proton and carbon signals. researchgate.netresearchgate.net For instance, the characterization of synthesized compounds often involves reporting the melting point, ¹H NMR, and ¹³C NMR data. rsc.org Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. ijcce.ac.ir

Below are tables summarizing the spectroscopic data for representative derivatives.

Table 1: Representative Synthesized Spirooxindole Derivatives

| Compound Name | Starting Materials | Catalyst/Reagents | Key Reaction Type |

| Spiro[indoline-3,2′-pyrrol]-2-ones | Vinyl benzoxazinanones, 3-isothiocyanato oxindoles | Pd catalyst, DBU | Allylic Alkylation, Cyclization rsc.org |

| Pyrazolophthalazinyl spirooxindoles | Isatin, Activated methylene compound, Phthalhydrazide | NiCl₂ | Knoevenagel condensation, Michael addition, Cycloaddition nih.gov |

| Spirooxindoles | Isatin, β-diketone, Enamines | Ag nanoparticles | Condensation nih.gov |

Table 2: Spectroscopic Data for a Representative Dihydroquinazolin-4(1H)-one Derivative

| Compound | Spectroscopic Data |

| 2-(4-Bromophenyl)-2,3-dihydoquinazolin-4(1H)-one | ¹H-NMR (400 MHz, DMSO-d6): δ (ppm): 8.17-8.13 (m, 1H), 7.80-7.78 (m, 1H), 7.63- 7.60 (m, 3H), 7.47-7.45 (m, 2H), 7.28-7.24 (m, 1H), 6.74 (d, J= 8.4, 1H), 6.71-6.68 (m, 1H), 5.76 (s, 1H) rsc.org |

| ¹³C-NMR (100 MHz, DMSO-d6): δ (ppm): 164.3, 154.4, 148.1, 133.9, 132.3, 130.2, 130.0, 127.8, 126.5, 118.1, 117.8, 114.9, 110.3, 61.3 rsc.org |

Biological and Pharmacological Investigations of 5,6 Dichloroindolin 2 One and Its Derivatives

Broad Spectrum Biological Activities of Indolinone Scaffolds

The indolinone scaffold, a core structure in 5,6-dichloroindolin-2-one, is a recurring motif in a multitude of biologically active compounds. This heterocyclic system is recognized for its versatile pharmacological potential, with derivatives exhibiting a wide array of activities. nih.gov These include, but are not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. nih.govnih.gov The inherent reactivity and structural features of the indolinone ring allow for diverse chemical modifications, leading to the synthesis of novel derivatives with enhanced or specific biological functions. This adaptability has made the indolinone scaffold a privileged structure in medicinal chemistry and drug discovery programs.

Anticancer Activity Research

The quest for novel and effective anticancer agents has led to extensive investigation into the indolinone class of compounds, including derivatives of this compound. Research in this area has focused on their ability to induce cell death, halt proliferation, and interfere with specific molecular pathways that are crucial for cancer cell survival and growth.

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines in laboratory settings. For instance, certain indanone-based thiazolyl hydrazone derivatives have shown potent cytotoxic activity against p53 mutant colorectal cancer cells. nih.gov Studies have revealed that these compounds can be more effective than some existing anticancer drugs in inhibiting the growth of cancer cells. nih.gov The cytotoxic efficacy is often dose- and time-dependent, with specific derivatives showing high potency at micromolar concentrations. nih.gov

One study highlighted a dicyclohexylammonium (B1228976) salt of hyperforin (B191548) (DCHA-HF), which exhibited inhibitory activities against the chronic myeloid leukemia K562 cell line with IC50 values of 8.6 µM and 3.2 µM after 48 and 72 hours of treatment, respectively. nih.gov This indicates a strong potential for these compounds in the development of new cancer therapies.

Table 1: In Vitro Cytotoxicity of Selected Indolinone Derivatives

| Compound | Cancer Cell Line | IC50 Value | Exposure Time |

| DCHA-HF nih.gov | K562 (Chronic Myeloid Leukemia) | 8.6 µM | 48 hours |

| DCHA-HF nih.gov | K562 (Chronic Myeloid Leukemia) | 3.2 µM | 72 hours |

This table is interactive. You can sort and filter the data.

A key mechanism through which indolinone derivatives exert their anticancer effects is by modulating the cell cycle and inducing apoptosis, or programmed cell death. nih.gov The cell cycle is a tightly regulated process that governs cell duplication, and its disruption can prevent cancer cells from multiplying. nih.gov

Research has shown that certain derivatives can arrest cancer cells in specific phases of the cell cycle. For example, some compounds cause an arrest in the G2/M phase, preventing the cells from entering mitosis. nih.gov This cell cycle arrest is often a prelude to apoptosis.

The induction of apoptosis is a hallmark of many effective anticancer agents. Indolinone derivatives have been found to trigger apoptosis through various cellular mechanisms. nih.gov These include the fragmentation of DNA, condensation of the nucleus, and the activation of specific proteins, such as caspases, which are central to the apoptotic process. nih.gov Furthermore, these compounds can influence the expression of key regulatory proteins involved in cell cycle control and apoptosis, such as p53 and p27(Kip1). nih.gov The upregulation of these proteins can halt cell proliferation and promote cell death. nih.gov

The anticancer activity of this compound and its derivatives is often linked to their ability to inhibit specific oncogenic signaling pathways and molecular targets that are dysregulated in cancer cells. These pathways, when aberrantly activated, drive tumor growth and survival. nih.govmdpi.com

One of the critical targets for indolinone-based compounds is the family of protein kinases, which play a central role in cell signaling. For instance, some derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are important in cancer progression. nih.gov The inhibition of these kinases can disrupt the cell cycle and angiogenesis, the process of new blood vessel formation that is essential for tumor growth. nih.gov

Furthermore, research has explored the role of these compounds in modulating pathways such as the PI3K/Akt and MAPK pathways, which are frequently overactive in various cancers. mdpi.com By inhibiting key components of these pathways, indolinone derivatives can suppress the signals that promote cancer cell proliferation and survival. mdpi.com The ability to target multiple oncogenic pathways simultaneously is a promising strategy to overcome drug resistance and improve therapeutic outcomes. mdpi.com

Antimicrobial and Antifungal Potential

In addition to their anticancer properties, derivatives of the indolinone scaffold have shown promise as antimicrobial and antifungal agents. The rise of drug-resistant pathogens has created an urgent need for new therapeutic options, and these compounds represent a potential source of novel antimicrobial drugs.

The antimicrobial and antifungal activity of indolinone derivatives has been evaluated against a range of pathogenic microorganisms. Studies have demonstrated that certain synthesized compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net

In the realm of antifungal research, specific derivatives have shown potent activity against fungal pathogens like Candida albicans. nih.gov For example, compounds have been identified that inhibit fungal growth at micromolar concentrations. nih.gov One particular compound demonstrated an IC50 value of 6.4 µM against C. albicans. nih.gov The mechanism of action for some of these antifungal agents involves the inhibition of essential fungal enzymes, such as acetohydroxyacid synthase (AHAS), which is required for the biosynthesis of branched-chain amino acids. nih.gov

Table 2: Antifungal Activity of Selected Indolinone Derivatives

| Compound | Fungal Species | MIC50 Value |

| Compound 10 nih.gov | Candida albicans | 6.4 µM |

| Compound 10a nih.gov | Candida albicans | 5.3 µM |

| Compound 10c nih.gov | Candida albicans | 26.7 µM |

| Compound 13 nih.gov | Candida albicans | 0.5 µM |

This table is interactive. You can sort and filter the data.

Biofilm Regulation Studies

Anti-inflammatory Properties

Derivatives of dichloro-indane, which share a structural relationship with this compound, have demonstrated notable anti-inflammatory and analgesic properties. nih.gov Specifically, 5,6-dichloroindan-1-carboxylic acid (9a) and its tetrazolyl derivative, 5-(5',6'-dichloroindan-1'-yl)-tetrazole (12a), have been synthesized and evaluated for their pharmacological activities. nih.gov

In studies using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, both compounds 9a and 12a exhibited anti-inflammatory potencies comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), phenylbutazone. nih.gov Similarly, in the acetic acid-induced writhing test in mice, an established model for assessing analgesic effects, these compounds showed significant activity, comparable to phenylbutazone, indomethacin, and aminopyrine. nih.gov

The research also explored the structure-activity relationship, noting that while 5,6-dichloroindan-1-acetic acid (9b) and its corresponding tetrazolyl derivative (12b) also possessed analgesic and anti-inflammatory effects, their potency was weaker than that of compounds 9a and 12a. nih.gov These findings underscore the potential of the 5,6-dichloro-substituted indane scaffold as a basis for developing new anti-inflammatory agents. nih.gov

| Compound | Analgesic Activity | Anti-inflammatory Potency | Reference |

| 5,6-dichloroindan-1-carboxylic acid (9a) | Significant, comparable to controls | Comparable to phenylbutazone | nih.gov |

| 5-(5',6'-dichloroindan-1'-yl)-tetrazole (12a) | Significant, comparable to controls | Comparable to phenylbutazone | nih.gov |

| 5,6-dichloroindan-1-acetic acid (9b) | Weaker than 9a and 12a | Weaker than 9a and 12a | nih.gov |

| 5-(5',6'-dichloroindan-1'-yl)-methyltetrazole (12b) | Weaker than 9a and 12a | Weaker than 9a and 12a | nih.gov |

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key mechanism of action for many therapeutic drugs. nih.gov this compound and its derivatives have been investigated for their ability to inhibit various enzymes, highlighting their potential in diverse therapeutic areas.

Kinase Inhibitory Activities

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov The indolin-2-one scaffold is a well-established core structure for the development of kinase inhibitors. cancertreatmentjournal.com For instance, pyrrole (B145914) indolin-2-one derivatives are known to target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key players in angiogenesis. cancertreatmentjournal.com

Structural modifications to the indolin-2-one ring system, such as the introduction of halogen substituents at the C(5) position, have been shown to significantly influence kinase inhibitory activity and selectivity. cancertreatmentjournal.com This is exemplified by sunitinib, an FDA-approved kinase inhibitor with a fluorine atom at the C(5) position of the indolin-2-one core. cancertreatmentjournal.com

While specific studies on the kinase inhibitory profile of this compound itself were not found in the provided results, the known importance of halogenation at the C(5) and C(6) positions suggests that this compound could serve as a valuable scaffold for the design of novel kinase inhibitors. cancertreatmentjournal.com Further research is needed to elucidate its specific kinase targets and inhibitory potency.

Tryptophan 2,3-Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase-1 (IDO1) are two key enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. nih.govnih.gov This pathway is implicated in immune regulation and cancer progression, making TDO and IDO1 attractive targets for drug development. nih.govnih.gov

Inhibition of TDO can lead to an increase in systemic tryptophan levels, which has been shown to enhance the efficacy of anti-cancer immunotherapies like anti-CTLA4 and anti-PD1. nih.gov A novel small-molecule inhibitor of TDO has been described that effectively modulates tryptophan and kynurenine levels in vivo and improves the anti-tumor response in combination with immune checkpoint inhibitors. nih.gov

IDO1 is another critical immune checkpoint modulator, and its inhibition is a promising strategy in cancer therapy. nih.gov A wide variety of IDO1 inhibitors have been discovered, including natural products and synthetically designed molecules. nih.gov The structural similarity of this compound to the endogenous substrate tryptophan and other known indole-based inhibitors suggests its potential as a TDO or IDO1 inhibitor. However, direct experimental evidence for the inhibition of these enzymes by this compound is not available in the provided search results.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that control fundamental cellular processes such as growth, proliferation, and survival. researchgate.net The ability of small molecules to modulate these pathways is the basis for many modern therapies. researchgate.net

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, known to interact with various components of signaling pathways. cancertreatmentjournal.com For example, as mentioned previously, derivatives of this scaffold can inhibit protein kinases, which are central nodes in many signaling cascades. nih.govcancertreatmentjournal.com

Serotonergic signaling, which involves the neurotransmitter serotonin (B10506), is another important pathway that regulates a wide range of physiological and behavioral processes. nih.gov Given that serotonin is an indoleamine, it is conceivable that indole-containing compounds like this compound could interact with serotonin receptors or other components of this pathway. Such interactions could lead to the modulation of downstream signaling events.

Furthermore, the D2 subfamily of dopamine (B1211576) receptors, which are G-protein coupled receptors, are known to modulate multiple cellular effector systems. nih.gov While a direct link between this compound and dopamine receptor signaling is not established in the provided results, the ability of small molecules to influence such pathways highlights a potential area for future investigation. The diverse biological activities of indole-based compounds suggest that this compound and its derivatives could modulate various signaling pathways, but specific experimental validation is necessary.

Structure Activity Relationship Sar Studies of 5,6 Dichloroindolin 2 One Derivatives

Impact of Halogen Substitution on Biological Activity

The presence and nature of halogen atoms on the indolinone ring are significant determinants of a compound's biological efficacy. Halogens, particularly chlorine, can profoundly influence a molecule's lipophilicity, electronic properties, and ability to form specific interactions with target proteins.

Research into indolin-2-one derivatives has shown that the introduction of chlorine atoms can substantially improve biological activity. This enhancement is often attributed to several factors, including an increase in the molecule's lipophilicity, which can lead to better partitioning into cell membranes or the lipophilic domains of a target protein. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic landscape of the entire molecule, influencing its binding affinity.

A comparative study on 3-substituted-indolin-2-ones highlighted the superior effect of chlorine at the C5 position. When a fluoro-substituent at the C5 position of a derivative (compound 14h) was replaced with a chloro-substituent (compound 14i), a significant increase in potency against the A549 non-small cell lung cancer cell line was observed, with the IC₅₀ value dropping from 1.87 µM to 0.32 µM. nih.gov In contrast, introducing bromo, hydrogen, or methyl groups at the same C5 position resulted in a substantial decrease in potency, with IC₅₀ values exceeding 100 µM. nih.gov This underscores the optimal nature of the chloro-substituent at this position for this particular series of compounds.

| Compound ID | C5-Substituent | IC₅₀ against A549 (µM) | Reference |

|---|---|---|---|

| 14h | Fluoro (F) | 1.87 | nih.gov |

| 14i | Chloro (Cl) | 0.32 | nih.gov |

| 14j | Bromo (Br) | >100 | nih.gov |

| 14k | Hydrogen (H) | >100 | nih.gov |

| 14l | Methyl (CH₃) | >100 | nih.gov |

While the 5,6-dichloro substitution is a common feature in potent indolinone derivatives, the specific contribution of each chlorine atom and the effect of their position have been a subject of investigation. However, direct comparative studies focusing on the positional effects of chlorine atoms (e.g., C5 versus C7) on the biological activity of 5,6-dichloroindolin-2-one derivatives are not extensively detailed in the available literature. General principles of medicinal chemistry suggest that the position of a substituent on an aromatic ring can significantly impact activity due to steric and electronic effects. For instance, a chlorine atom at the C7 position would be ortho to the amide nitrogen, potentially exerting a different steric and electronic influence compared to a chlorine at the C5 position, which is para to the amide nitrogen. In related heterocyclic systems, such positional changes are known to alter receptor-ligand interactions and metabolic stability.

Influence of N1-Substitutions on Pharmacological Profile

The nitrogen atom at the N1 position of the indolinone ring is a critical site for interaction and substitution. In the context of kinase inhibitors, this position is frequently unsubstituted (an N-H group). The hydrogen atom on the N1 nitrogen often plays a pivotal role as a hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. For instance, molecular docking studies of a potent Src kinase inhibitor, compound 2f, revealed that the indole (B1671886) NH forms a crucial hydrogen bond with the carbonyl group of a methionine residue (Met341) in the active site. researchgate.net

The introduction of substituents at the N1 position would abrogate this key hydrogen bond donation capability, which could lead to a significant loss of potency for this class of inhibitors. While N-alkylation is a common strategy to modify physicochemical properties like solubility or metabolic stability, for many indolin-2-one-based kinase inhibitors, maintaining an unsubstituted N1 position is essential for preserving high-affinity binding to the target. Systematic SAR studies detailing the effects of various N1-substitutions on the this compound scaffold are not widely available, likely because the unsubstituted N1-H is a well-established key pharmacophoric feature for kinase inhibition.

Role of C3-Substituents in Receptor or Enzyme Binding

The C3 position of the indolin-2-one scaffold is the most common site for introducing diversity, and the substituents at this position are crucial for determining the compound's potency and selectivity. This position typically features a methylene (B1212753) bridge (=CH-) connecting to another cyclic or acyclic moiety, which occupies a significant portion of the ATP-binding site and interacts with amino acid residues that are specific to different kinases.

The development of 3-substituted indolin-2-one derivatives has led to numerous potent kinase inhibitors. nih.gov A study involving derivatives with a chloropyrrole moiety attached to the C3 position provided detailed insights into the SAR at this position. The nature and position of substituents on this appended pyrrole (B145914) ring were shown to significantly affect inhibitory activity against VEGFR2.

For example, comparing two compounds with a chloro-substituent on the pyrrole ring, the derivative with the chlorine at the 3'-position (compound 14g) was more active against VEGFR2 than the one with the chlorine at the 5'-position (compound 14p). nih.gov Furthermore, modifications to the side chain attached to the pyrrole ring also had a profound impact. Replacing a terminal N-diethyl group with an ethyl group (compound 14g) greatly improved inhibition compared to its precursor. nih.gov These findings highlight that the C3-substituent's structure, including the specific placement of atoms, is a key factor in achieving high-potency enzyme inhibition.

| Compound ID | C3-Pyrrole Ring Substitutions | VEGFR2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Su11248 (Sunitinib) | Reference Compound | 6.5 ± 3.0 | nih.gov |

| 14f | 3'-Cl, 4'-(2-(diethylamino)ethylcarbamoyl) | 5.8 ± 1.5 | nih.gov |

| 14g | 3'-Cl, 4'-(2-(ethylamino)ethylcarbamoyl) | 5.0 ± 1.1 | nih.gov |

| 14p | 5'-Cl, 4'-(2-(ethylamino)ethylcarbamoyl) | 6.2 ± 2.4 | nih.gov |

Optimization of the Indolinone Scaffold for Enhanced Efficacy and Selectivity

The optimization of the indolinone scaffold is a multifactorial process aimed at enhancing biological efficacy and selectivity. The SAR data indicates that a combination of specific structural features is required for potent activity. For kinase inhibitors based on this scaffold, the optimization strategy often involves:

Preserving the N1-H Group: The unsubstituted N1 position is critical for forming a hydrogen bond with the kinase hinge region, a common binding motif for this class of inhibitors. researchgate.net

Strategic C3-Diversification: The C3 position offers a vector for introducing a wide variety of substituents that can be tailored to fit the specific topology of the target enzyme's active site. Fine-tuning the size, shape, and electronic properties of the C3-substituent is the primary method for improving both the potency and the selectivity profile of the inhibitor. This can involve altering the heterocyclic system attached to the C3-methylene, as well as modifying the substituents on that heterocycle. nih.gov

Through the systematic application of these principles, the this compound scaffold has been successfully optimized to produce highly potent and selective inhibitors of various protein kinases, demonstrating its versatility and importance in modern drug discovery.

Computational Chemistry and Molecular Modeling of 5,6 Dichloroindolin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. This technique is crucial for understanding the binding mode and affinity of a potential drug candidate. For 5,6-Dichloroindolin-2-one, there are no published studies detailing its molecular docking into the active sites of specific biological targets. Consequently, information regarding its binding energy, key interacting amino acid residues, and predicted binding poses is not available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds. A QSAR analysis for this compound would require a dataset of structurally related compounds with measured biological activities, from which predictive models could be built. No such specific QSAR studies for this compound and its close analogues have been reported.

Predictive Modeling of Biological Effects

Predictive modeling uses computational algorithms to forecast the biological effects of a compound, including its potential therapeutic activities and off-target effects. These models are trained on large datasets of known compound-protein interactions and biological responses. Without initial experimental data or inclusion in large-scale computational screening studies, predictive models for the specific biological effects of this compound have not been developed or published.

Computational Design of Novel this compound Analogues

Computational design involves the in silico creation of new molecules based on the structure of a lead compound, with the aim of improving its properties. This process often utilizes insights from molecular docking and QSAR studies. The absence of foundational computational research on this compound means that there are no published examples of computationally designed analogues based on this specific scaffold.

Role in Drug Discovery and Medicinal Chemistry Development

5,6-Dichloroindolin-2-one as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for drug discovery. researchgate.net The 2-indolinone nucleus, and by extension this compound, is considered such a scaffold due to its structural versatility and its presence in numerous bioactive compounds. nih.govnih.gov This framework is a key component in many drug candidates and has been associated with a wide range of pharmacological activities. nih.govresearchgate.net

The core structure of this compound can be readily modified at several positions, allowing chemists to fine-tune its properties to achieve desired potency, selectivity, and pharmacokinetic profiles. researchgate.net This adaptability has made it a frequent choice for developing inhibitors of protein kinases, a class of enzymes often dysregulated in cancer. The mechanism of action for many of its derivatives involves the inhibition of various tyrosine kinase receptors, particularly the vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels that feed a tumor). google.com

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical entity showing promising biological activity that can be further developed into a new drug. slideshare.netijddd.com The process begins with identifying "hits" from large compound libraries through high-throughput screening. biobide.com These hits are then refined to identify lead compounds. biobide.com

This compound often serves as the foundational structure for these lead compounds. The subsequent "lead optimization" phase involves systematically modifying the lead's chemical structure to enhance its desirable properties, such as potency, selectivity, and metabolic stability, while minimizing undesirable ones like toxicity. biobide.comdanaher.com This iterative cycle of design, synthesis, and testing is crucial for developing a preclinical candidate. danaher.com

For derivatives of this compound, optimization strategies often focus on:

Modifying substituents on the phenyl ring: To enhance binding affinity and selectivity for the target kinase.

Altering the group at the 3-position: This position is critical for interaction with the ATP-binding pocket of kinases.

Introducing different functional groups: To improve solubility, cell permeability, and other pharmacokinetic properties.

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to guide the optimization process. danaher.com

Preclinical Efficacy and Safety Assessments

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to assess its efficacy and safety. europa.eu This involves both in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies.

In vitro studies for this compound derivatives typically involve a battery of assays to determine their biological activity and potential toxicity at the cellular level. These include:

Enzyme inhibition assays: To measure the compound's potency against its target kinase (e.g., VEGFR).

Cell proliferation assays: To assess the compound's ability to inhibit the growth of cancer cell lines.

Cell cycle analysis: To determine if the compound causes cell cycle arrest at a specific phase. nih.gov

Apoptosis assays: To see if the compound induces programmed cell death in cancer cells. nih.govnih.gov

The table below presents a selection of in vitro data for various indolinone derivatives, showcasing their antiproliferative activities.

| Compound | Target Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Bis-indolinone derivative 5b | 60 human cancer cell lines | GI50 | Submicromolar range | nih.gov |

| 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b) | 60 cancer cell lines (NCI) | IC50 | 0.03-8.2 μM | nih.gov |

| 5-fluoroindolin-2-one derivative 23 | HCT-116 | Cell Proliferation | Suppressed via G1 phase arrest and apoptosis | nih.gov |

Following promising in vitro results, drug candidates are advanced to in vivo studies, typically in animal models like mice. These studies are designed to evaluate the compound's efficacy in a more complex biological system and to gather preliminary safety data.

For anticancer agents derived from this compound, a common in vivo model is the tumor xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, and the ability of the test compound to inhibit tumor growth is measured. One study found that the monophosphate of a potent analog, 15, had activity that exceeded doxorubicin (B1662922) and was comparable to another drug candidate, CHM-1-P-Na, in a Hep3B xenograft nude mice model. nih.gov

Patent Landscape and Therapeutic Applications of Indolinone Derivatives

The therapeutic potential of indolinone derivatives is underscored by a robust patent landscape. Numerous patents have been filed for novel indolinone-based compounds, their methods of synthesis, and their use in treating a variety of diseases, primarily cancer. google.comgoogle.compatsnap.com

These patents often claim the use of these compounds for treating oncological and non-oncological diseases by inhibiting the proliferation of target cells. google.comgoogle.com The primary mechanism cited is the inhibition of tyrosine kinase receptors, which can block the signaling pathways that lead to the formation of new blood vessels in tumors. patsnap.com

Beyond cancer, the versatility of the indolinone scaffold has led to investigations into other therapeutic areas, including inflammatory diseases. nih.gov The broad range of biological activities associated with this scaffold suggests that its therapeutic applications will continue to expand. nih.gov

Strategic Approaches for Drug Development Based on this compound

The development of drugs based on the this compound scaffold employs a range of modern medicinal chemistry strategies. A key approach is fragment-based drug discovery (FBDD), where small molecular fragments are screened for binding to a biological target. frontiersin.org These fragments then serve as starting points for building more potent and selective lead compounds. frontiersin.org

Other strategic approaches include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site.

Combinatorial Chemistry: Creating large libraries of related compounds by systematically combining different chemical building blocks.

In Silico Screening: Using computer models to predict the activity of virtual compounds, allowing researchers to prioritize which ones to synthesize and test. nih.gov

These strategies, combined with a deep understanding of the structure-activity relationships (SAR) of the indolinone scaffold, continue to drive the discovery of novel and effective therapeutic agents.

Advanced Analytical Techniques in 5,6 Dichloroindolin 2 One Research

Spectroscopic Analysis Methods

Spectroscopy is a cornerstone in the analysis of 5,6-Dichloroindolin-2-one, providing fundamental insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. hmdb.ca By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. While specific experimental NMR data for this compound is not widely published, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature two singlets for the protons at the C-4 and C-7 positions of the benzene (B151609) ring, a result of their isolation from neighboring protons. The methylene (B1212753) protons (-CH₂-) at the C-3 position would likely appear as a singlet, and the amide proton (-NH-) would also present as a singlet, which is typically broad and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated. This includes the characteristic signal for the carbonyl carbon (C=O) of the lactam ring, which is expected at a significant downfield shift. The six carbons of the aromatic ring will each produce a signal, with those bonded to chlorine atoms showing shifts influenced by the halogen's electronegativity. The methylene carbon (-CH₂-) at C-3 will also have a characteristic signal.

| Technique | Expected Signals | Predicted Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic H (C4-H) | ~7.0-7.5 | Singlet |

| ¹H NMR | Aromatic H (C7-H) | ~7.0-7.5 | Singlet |

| ¹H NMR | Methylene H (C3-H₂) | ~3.5-4.0 | Singlet |

| ¹H NMR | Amide H (N-H) | ~8.0-10.0 | Broad singlet, position varies with solvent and concentration |

| ¹³C NMR | Carbonyl (C2) | ~170-180 | Lactam carbonyl |

| ¹³C NMR | Aromatic (C4, C7, C3a, C7a) | ~110-145 | Four signals for non-chlorinated aromatic carbons |

| ¹³C NMR | Aromatic (C5, C6) | ~120-135 | Two signals for chlorine-substituted carbons |

| ¹³C NMR | Methylene (C3) | ~35-45 | Aliphatic carbon |

Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. nist.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₈H₅Cl₂NO. The calculated monoisotopic mass is 200.97479 Da.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Because this compound contains two chlorine atoms, its molecular ion peak will appear as a characteristic cluster of peaks. The most intense peak ([M]⁺) will correspond to the molecule containing two ³⁵Cl isotopes. A peak at [M+2]⁺ (two mass units higher) will correspond to the molecule containing one ³⁵Cl and one ³⁷Cl, and a smaller peak at [M+4]⁺ will correspond to the molecule with two ³⁷Cl isotopes. The relative intensities of these peaks ([M]⁺:[M+2]⁺:[M+4]⁺) are expected to be in an approximate ratio of 9:6:1, which is a definitive signature for a dichlorinated compound.

| Ion | Isotopic Composition | Theoretical m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₈H₅(³⁵Cl)₂NO | 200.9748 | 100% (base peak) |

| [M+2]⁺ | C₈H₅(³⁵Cl)(³⁷Cl)NO | 202.9718 | ~65% |

| [M+4]⁺ | C₈H₅(³⁷Cl)₂NO | 204.9689 | ~10% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.govthermofisher.com The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most prominent peaks would include the N-H stretching vibration of the secondary amide, typically appearing as a sharp peak in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the five-membered lactam ring is expected to be a strong, sharp absorption around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group would appear just below 3000 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. Finally, the C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3200 - 3400 | Medium-Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Medium-Weak |

| Lactam (C=O) | Stretching | 1700 - 1720 | Strong |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium |

| Aryl Halide (C-Cl) | Stretching | 600 - 800 | Medium-Strong |

UV-Visible (UV-Vis) Spectroscopy for Absorption Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups. The parent compound, indolin-2-one, exhibits absorption maxima around 250 nm and 290 nm in its UV spectrum. nist.gov

For this compound, the core chromophore system of the benzene ring fused to the lactam is preserved. The addition of two chlorine atoms to the benzene ring acts as an auxochromic substitution. These chlorine atoms are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted indolin-2-one, due to the electronic effects of the halogen substituents on the aromatic system.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound from reaction mixtures and for verifying its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. A small amount of the reaction mixture is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The separated components are visualized, and their retention factors (Rf) are calculated.

Column Chromatography: For preparative purification, column chromatography is widely employed. A glass column is packed with a stationary phase, such as silica gel, and the crude product is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column to separate the components. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final compound with high resolution and sensitivity. It can also be used for purification on a semi-preparative or preparative scale. A common method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₈H₅Cl₂NO. calpaclab.com A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 47.58% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.50% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 35.11% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.94% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.92% |

| Total | - | - | 202.040 | 100.00% |

Note: Molecular weight and percentages are based on average isotopic masses.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5,6-Dichloroindolin-2-one

This compound has emerged as a significant scaffold in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of various biologically active compounds. Research has highlighted its utility in the development of kinase inhibitors, which are crucial in cancer therapy. The core structure of this compound is a foundational component for several targeted anticancer agents.

A notable application of this compound is in the synthesis of potent tyrosine kinase inhibitors. These inhibitors function by targeting specific signaling pathways that are often dysregulated in cancer cells, such as those involving vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are key players in angiogenesis. cancertreatmentjournal.com The dichlorinated indole (B1671886) core of this compound is a critical pharmacophore that contributes to the binding affinity and inhibitory activity of the final drug molecules.

Furthermore, derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents. nih.gov Studies have shown that modifications to the core structure can lead to compounds with significant biological activities in these areas. nih.gov The versatility of the this compound backbone allows for the introduction of various functional groups, enabling the fine-tuning of pharmacological properties.

Unexplored Research Avenues and Remaining Challenges

Despite the progress made, several research avenues concerning this compound and its derivatives remain underexplored. The full spectrum of its biological activities has yet to be elucidated. While its role in kinase inhibition is well-documented, its potential effects on other cellular targets and pathways are less understood. Investigating these alternative mechanisms could unveil new therapeutic opportunities.

A significant challenge lies in the development of more efficient and environmentally friendly synthetic routes for this compound and its derivatives. While current methods are effective, they may involve multiple steps and the use of hazardous reagents. google.com Future research should focus on greener chemistry approaches to streamline the synthesis and reduce its environmental impact.

Another area for future investigation is the exploration of a broader range of derivatives. Systematic modification of the this compound scaffold could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. This includes the synthesis of novel heterocyclic systems fused to the indole core and the introduction of diverse substituents to probe structure-activity relationships more deeply.

Potential for Novel Therapeutic Applications of this compound

The established role of this compound as a kinase inhibitor scaffold provides a strong foundation for its application in oncology. Beyond its use in known anticancer agents, there is potential to develop novel derivatives targeting other kinases implicated in cancer progression. For instance, developing inhibitors for kinases involved in drug resistance mechanisms could be a promising strategy.

The anti-inflammatory properties of some this compound derivatives suggest their potential use in treating chronic inflammatory diseases. nih.gov Further research could focus on optimizing these compounds to enhance their anti-inflammatory effects while minimizing potential side effects. This could involve creating derivatives with selective activity against specific inflammatory mediators.

Moreover, the core structure of this compound could be explored for applications in other therapeutic areas. For example, its structural features might be amenable to the design of inhibitors for enzymes involved in neurodegenerative diseases or metabolic disorders. Screening existing libraries of this compound derivatives against a wide range of biological targets could uncover unexpected therapeutic activities.

Prospects for Rational Drug Design and Development

The principles of rational drug design are highly applicable to the development of new drugs based on the this compound scaffold. slideshare.netslideshare.net This approach involves designing molecules that are predicted to bind to a specific biological target with high affinity and selectivity. slideshare.net By leveraging computational tools and structural biology data, researchers can design novel derivatives of this compound with optimized properties.

Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features required for a desired pharmacological effect. nih.govnih.govresearchgate.net This information can then be used to guide the design of more potent and selective molecules.

The future of drug development with this compound will likely involve a combination of traditional synthetic chemistry and modern drug design techniques. Integrating computational modeling, high-throughput screening, and detailed biological evaluation will be essential for unlocking the full therapeutic potential of this versatile chemical compound. researchgate.net This integrated approach will facilitate the discovery and development of the next generation of drugs derived from this compound.

常见问题

Q. What are the established synthetic routes for 5,6-Dichloroindolin-2-one, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves cyclization of substituted anilines or halogenation of indolin-2-one precursors. For example, chlorination using POCl₃ or N-chlorosuccinimide under controlled temperature (40–60°C) yields this compound, but excess reagent may lead to over-halogenation. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by ¹H/¹³C NMR and HRMS. Yield discrepancies (e.g., 60–85%) often stem from solvent polarity or catalyst choice (e.g., Lewis acids like AlCl₃ vs. FeCl₃) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Answer: Stability protocols should include:

pH Variation: Dissolve the compound in buffered solutions (pH 2–10) and monitor degradation via HPLC at 24-hour intervals.

Thermal Stability: Incubate samples at 25°C, 40°C, and 60°C, analyzing decomposition products by LC-MS.

Light Sensitivity: Expose to UV-Vis light (254–365 nm) and track photodegradation kinetics.

Unexpected instability (e.g., rapid hydrolysis at pH >8) may indicate reactive intermediates; use deuterated solvents for mechanistic NMR studies .

Q. How can computational modeling resolve contradictions in the proposed reaction mechanism of this compound formation?

Answer: Conflicting mechanistic hypotheses (e.g., radical vs. electrophilic pathways) require density functional theory (DFT) calculations (B3LYP/6-31G* level) to compare activation energies. Key steps:

Transition State Analysis: Map potential energy surfaces for chlorination steps.

Solvent Effects: Incorporate polarizable continuum models (PCM) to assess solvent polarity’s role.

Kinetic Isotope Effects (KIE): Validate computational predictions with experimental KIEs.

Discrepancies between theoretical and experimental data (e.g., ΔG‡ differences >5 kcal/mol) necessitate re-evaluation of basis sets or solvent models .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound bioactivity studies?

Answer: For IC₅₀/EC₅₀ determination:

Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.

Error Propagation: Apply Monte Carlo simulations to quantify uncertainty in potency values.

Outlier Handling: Use Grubbs’ test to identify and exclude anomalous data points.

Contradictory results (e.g., IC₅₀ variability across cell lines) require hierarchical clustering or principal component analysis (PCA) to identify confounding variables (e.g., membrane permeability differences) .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound derivatives?

Answer:

Cross-Validation: Compare experimental ¹³C NMR shifts with DFT-calculated chemical shifts (GIAO method).

Conformational Analysis: Use molecular dynamics (MD) simulations to identify dominant conformers influencing spectral patterns.

Crystallography: Resolve ambiguous peaks via X-ray diffraction to confirm substituent orientation.

Persistent mismatches (e.g., >2 ppm deviations) may indicate solvatomorphism or crystal packing effects, necessitating variable-temperature NMR or powder XRD .

Q. Designing a Research Proposal for Novel this compound Analogues

- Objective: Optimize bioactivity while minimizing off-target effects.

- Steps:

- Virtual Screening: Use molecular docking (AutoDock Vina) to prioritize analogues with high target affinity.

- SAR Analysis: Correlate substituent electronegativity/clogP with activity using multivariate regression.

- In Silico Toxicity Prediction: Apply ADMET predictors (e.g., SwissADME) to filter candidates.

- Risk Mitigation: Include negative controls and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate hits .

Q. Resolving Contradictions in Literature Reports of this compound Reactivity

- Approach:

- Systematic Review: Tabulate reaction conditions, catalysts, and yields from 10+ studies (e.g., Table 1).

- Meta-Analysis: Apply Cochran’s Q test to assess heterogeneity in reported outcomes.

- Controlled Replication: Reproduce key studies with standardized reagents and equipment.

- Example: Disputed regioselectivity in Friedel-Crafts alkylation may arise from trace moisture in solvents; use Karl Fischer titration to quantify H₂O content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。